molecular formula C16H10ClNO2 B3033150 1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid CAS No. 89242-09-1

1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid

Cat. No. B3033150
CAS RN: 89242-09-1
M. Wt: 283.71 g/mol
InChI Key: JBRVJPXJLHEUND-UHFFFAOYSA-N
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Description

“1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid” is a chemical compound that has been the subject of research for its potential antitumor properties . It is a useful research compound with a molecular formula of C22H23ClN2O and a molecular weight of 366.9 g/mol.


Synthesis Analysis

The synthesis of “1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid” has been reported in various studies . Two related accesses from phenylethylamine or amphetamine were investigated and were found to be successful . A more robust synthesis, using Suzuki’s cross-coupling between 2-chlorophenylboronic acid and the previously unreported methyl-1-bromoisoquinoline-3-carboxylate, was also developed . This synthetic route provides the ground for a combinatorial approach to the core structure of new potential peripheral benzodiazepine receptor ligands .


Molecular Structure Analysis

The molecular structure of “1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid” is complex, with a benzene ring fused with a pyridine moiety . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving “1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid” have been studied in the context of its synthesis . The compound has been synthesized using Suzuki’s cross-coupling between 2-chlorophenylboronic acid and the previously unreported methyl-1-bromoisoquinoline-3-carboxylate .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid:

Antitumor Research

1-(2-Chlorophenyl)isoquinoline-3-carboxylic acid has been investigated for its potential as an antitumor agent. Researchers have explored its ability to inhibit the growth of cancer cells by interfering with specific cellular pathways. This compound has shown promise in preclinical studies, particularly in targeting certain types of tumors .

Peripheral Benzodiazepine Receptor Ligands

This compound has been studied as a potential ligand for peripheral benzodiazepine receptors (PBRs). PBRs are involved in various physiological processes, including cell proliferation, apoptosis, and steroidogenesis. By binding to these receptors, 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid may modulate these processes, making it a candidate for therapeutic applications .

Neuroprotective Agents

Research has indicated that 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid may have neuroprotective properties. It has been studied for its potential to protect neurons from damage caused by oxidative stress and other neurotoxic factors. This makes it a compound of interest in the development of treatments for neurodegenerative diseases .

Anti-inflammatory Applications

The anti-inflammatory potential of 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid has been explored in various studies. It may inhibit the production of pro-inflammatory cytokines and other mediators involved in the inflammatory response. This could make it useful in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies have shown that it can inhibit the growth of certain bacteria and fungi, suggesting its potential use as an antimicrobial agent. This application is particularly relevant in the context of increasing antibiotic resistance .

Cardiovascular Research

In cardiovascular research, 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid has been studied for its effects on heart function and blood pressure regulation. It may influence cardiovascular health by modulating the activity of specific receptors and enzymes involved in cardiovascular physiology .

Synthetic Chemistry

Beyond its direct biological applications, 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid is also valuable in synthetic chemistry. It serves as a building block for the synthesis of more complex molecules, including potential pharmaceuticals. Its unique structure allows for various chemical modifications, making it a versatile tool in medicinal chemistry .

Combinatorial Chemistry

The compound’s structure lends itself well to combinatorial chemistry approaches, where it can be used to generate libraries of related compounds for high-throughput screening. This is particularly useful in drug discovery, where large numbers of compounds need to be tested for biological activity .

Synthetic approaches to 1-(2-chlorophenyl)isoquinoline-3-carboxylic acid

Future Directions

The future directions for research on “1-(2-chlorophenyl)isoquinoline-3-carboxylic Acid” could include further investigation into its potential antitumor properties . Additionally, more research could be done to fully understand its mechanism of action and to explore its potential as a peripheral benzodiazepine receptor ligand .

properties

IUPAC Name

1-(2-chlorophenyl)isoquinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO2/c17-13-8-4-3-7-12(13)15-11-6-2-1-5-10(11)9-14(18-15)16(19)20/h1-9H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRVJPXJLHEUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2C3=CC=CC=C3Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20451434
Record name 3-Isoquinolinecarboxylicacid, 1-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

89242-09-1
Record name 3-Isoquinolinecarboxylicacid, 1-(2-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20451434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 22 (12 mmol) in tetrachloroethane was added to the suspension of AlCl3 (36 mmol) in tetrachloroethane (50 ml). The resulting mixture was heated to 60° C. for 1.5 hrs. The reaction mixture was quenched by addition of 1 M HCl (50 ml). Then, the mixture was basified by addition of NaOH (1M aqueous solution), the resulted layers were separated, and the aqueous layer was acidified by HCl (aqueous solution). This aqueous phase was extracted with CH2Cl2, dried over MgSO4 and finally the solvents were removed under reduced pressure, to give 35% yield of the desired product.
Name
Quantity
12 mmol
Type
reactant
Reaction Step One
Name
Quantity
36 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
35%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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